molecular formula C25H22N2O2 B12614410 Urea, N-(1,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-52-4

Urea, N-(1,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)-

Cat. No.: B12614410
CAS No.: 648420-52-4
M. Wt: 382.5 g/mol
InChI Key: ASEIXSAGUYBJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Urea, N-(1,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This compound, in particular, features a unique combination of aromatic rings and functional groups, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, N-(1,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-” typically involves the reaction of 1,2-diphenylethylamine with 7-hydroxy-1-naphthyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group of the urea moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

Biologically, the compound might exhibit interesting interactions with enzymes or receptors due to its unique structure, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of “Urea, N-(1,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-” would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(1,2-diphenylethyl)-N’-(4-hydroxyphenyl)-
  • Urea, N-(1,2-diphenylethyl)-N’-(3-hydroxy-2-naphthalenyl)-
  • Urea, N-(1,2-diphenylethyl)-N’-(2-hydroxy-1-naphthalenyl)-

Uniqueness

Compared to similar compounds, “Urea, N-(1,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-” may exhibit unique properties due to the specific positioning of the hydroxyl group on the naphthalene ring. This could influence its reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

648420-52-4

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

1-(1,2-diphenylethyl)-3-(7-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C25H22N2O2/c28-21-15-14-19-12-7-13-23(22(19)17-21)26-25(29)27-24(20-10-5-2-6-11-20)16-18-8-3-1-4-9-18/h1-15,17,24,28H,16H2,(H2,26,27,29)

InChI Key

ASEIXSAGUYBJNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)NC3=CC=CC4=C3C=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.